2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine
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Overview
Description
2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine is a complex organic compound that features a piperidine ring, a thiazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine typically involves multi-step organic reactions. One common route includes the formation of the piperidine-1-carbonyl intermediate, followed by the introduction of the thiazole moiety and finally the morpholine ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the production process and ensuring consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-4-yl)methyl]morpholine
- 2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-6-yl)methyl]morpholine
Uniqueness
2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine is unique due to the specific positioning of the thiazole ring, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that make it more effective or selective in certain applications compared to its analogs.
Properties
Molecular Formula |
C14H21N3O2S |
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Molecular Weight |
295.40 g/mol |
IUPAC Name |
piperidin-1-yl-[4-(1,3-thiazol-5-ylmethyl)morpholin-2-yl]methanone |
InChI |
InChI=1S/C14H21N3O2S/c18-14(17-4-2-1-3-5-17)13-10-16(6-7-19-13)9-12-8-15-11-20-12/h8,11,13H,1-7,9-10H2 |
InChI Key |
CUKTZWCXFWLFQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CN=CS3 |
Origin of Product |
United States |
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